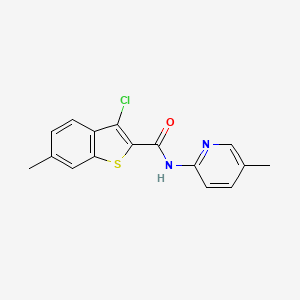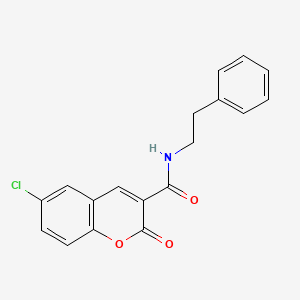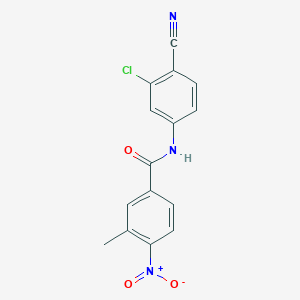![molecular formula C19H22N2O3 B5694090 N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5694090.png)
N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide, also known as N-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)acetyl)amino)butyramide (MPAA-NH2), is a synthetic compound that has gained attention for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It may also work by interacting with certain receptors in the body that are involved in pain perception.
Biochemical and Physiological Effects:
N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide has been found to reduce pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide in lab experiments is its potential as a multifunctional compound. Its ability to inhibit cancer cell growth, reduce inflammation, and relieve pain makes it a promising candidate for further study. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in preclinical studies. Another direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Synthesis Methods
The synthesis of N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide involves several steps. The first step is the formation of 4-methoxybenzoyl chloride by reacting 4-methoxybenzoic acid with thionyl chloride. The second step involves the reaction of 4-methoxybenzoyl chloride with 2-aminophenylbutyric acid to form N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)acetyl]amino}butyramide. The final step involves the conversion of N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)acetyl]amino}butyramide to N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide by reacting it with sodium hydroxide.
Scientific Research Applications
N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide has been found to have various scientific research applications. It has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide has been found to have potential as a pain reliever, as it reduces pain sensitivity in animal models.
properties
IUPAC Name |
N-[2-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-6-18(22)20-16-7-4-5-8-17(16)21-19(23)13-14-9-11-15(24-2)12-10-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHYXRMOXHTMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(4-methoxyphenyl)acetyl]amino}phenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)

![2-[(4-isopropylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5694022.png)



![N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5694050.png)


![N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5694069.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)
![1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694091.png)